molecular formula C18H18N2O B11370979 N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide

N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B11370979
M. Wt: 278.3 g/mol
InChI Key: WJHJEZCKULLDNY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines the indole core with a carboxamide group and a dimethylphenyl substituent, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide typically involves the reaction of 2,3-dimethylaniline with 5-methylindole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide is unique due to its specific combination of the indole core, carboxamide group, and dimethylphenyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C18H18N2O/c1-11-7-8-16-14(9-11)10-17(19-16)18(21)20-15-6-4-5-12(2)13(15)3/h4-10,19H,1-3H3,(H,20,21)

InChI Key

WJHJEZCKULLDNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=CC(=C3C)C

Origin of Product

United States

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